![molecular formula C18H20N4O4S B2459212 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034268-32-9](/img/structure/B2459212.png)
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a cyclopropyl group attached to a pyridazine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.
Sulfonylation: The benzo[d][1,3]dioxole is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Piperazine Derivatization: The sulfonylated benzo[d][1,3]dioxole is reacted with piperazine to form the piperazine derivative.
Cyclopropylation: The piperazine derivative is then reacted with a cyclopropyl halide under basic conditions to introduce the cyclopropyl group.
Pyridazine Formation: Finally, the cyclopropylated piperazine derivative is reacted with a suitable pyridazine precursor under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Products may include sulfides or other reduced forms.
Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Drug Development: The compound’s pharmacological properties make it a candidate for drug development, particularly for neurological or psychiatric disorders.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be incorporated into pharmaceutical formulations to enhance drug delivery or efficacy.
作用机制
The mechanism of action of 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide share the benzo[d][1,3]dioxole moiety.
Piperazine Derivatives: Compounds like aripiprazole contain the piperazine ring and are used in psychiatric treatments.
Cyclopropyl Derivatives: Compounds such as cyclopropylamine are known for their biological activity.
属性
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXJKFWFYDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
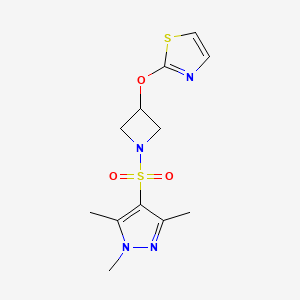
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate](/img/structure/B2459136.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)

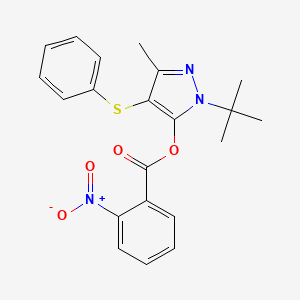
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
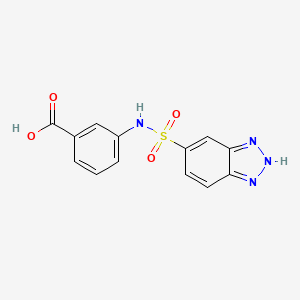
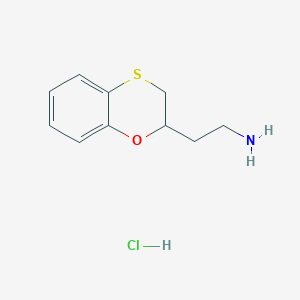
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)

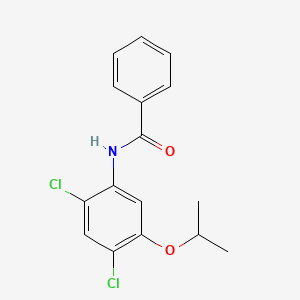
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2459152.png)
